4-Fluoro-2-mercaptophenol
Overview
Description
4-Fluoro-2-sulfanylphenol is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-sulfanylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluorophenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: Industrial production of 4-fluoro-2-sulfanylphenol may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Substitution: Amino or thiol-substituted phenols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Fluoro-2-sulfanylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-fluoro-2-sulfanylphenol involves its ability to interact with various molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins, affecting their function, while the fluorine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Fluoro-4-sulfanylphenol
- 4-Hydroxybenzotrifluoride
- Fluorinated Quinolines
Comparison: 4-Fluoro-2-sulfanylphenol is unique due to the specific positioning of the fluorine and thiol groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the fluorine atom enhances its stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
4-fluoro-2-sulfanylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIIIWYJKPMKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312083 | |
Record name | 4-Fluoro-2-mercaptophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-69-9 | |
Record name | 4-Fluoro-2-mercaptophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-mercaptophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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